4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
Description
4-Methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a coumarin-based ester derivative with a chiral amino acid moiety. The core structure comprises a 4-methylcoumarin scaffold (4-methyl-2-oxo-2H-chromen-7-yl) esterified to a (2S)-configured propanoate bearing a benzyloxycarbonyl (Z)-protected amine.
Properties
CAS No. |
60894-50-0 |
|---|---|
Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H19NO6/c1-13-10-19(23)28-18-11-16(8-9-17(13)18)27-20(24)14(2)22-21(25)26-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,22,25)/t14-/m0/s1 |
InChI Key |
VUVOSBVHCOOTCP-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-Methylcoumarin
The coumarin derivative serves as the foundational scaffold. While 7-hydroxy-4-methylcoumarin is often commercially available, its synthesis typically follows the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a Brønsted acid catalyst like sulfuric acid. This reaction proceeds at elevated temperatures (80–100°C) to yield the coumarin core, which is subsequently purified via recrystallization.
Protection of (2S)-2-Aminopropanoic Acid (L-Alanine)
To prevent undesired side reactions during coupling, the amino group of L-alanine is protected using benzyl chloroformate (Cbz-Cl). The reaction is conducted in a biphasic system (water/dichloromethane) under basic conditions (pH 10–11) maintained by sodium bicarbonate. The resulting (2S)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is isolated via extraction and vacuum drying.
Reaction Scheme:
Activation and Coupling
The esterification of 7-hydroxy-4-methylcoumarin with the protected amino acid employs a carbodiimide-based coupling strategy. Key steps include:
-
Activation of the Carboxyl Group : (2S)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
-
Nucleophilic Displacement : The activated ester reacts with 7-hydroxy-4-methylcoumarin in the presence of N-methylmorpholine (NMM) to neutralize HCl byproducts. The reaction is initiated at -10°C to minimize racemization and gradually warmed to room temperature over 48–72 hours.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | DCC/HOBt |
| Base | N-Methylmorpholine |
| Temperature | -10°C → 25°C (gradual) |
| Reaction Time | 48–72 hours |
Purification and Characterization
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients. Final characterization employs:
-
FT-IR : Confirmation of ester (C=O, ~1740 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) groups.
-
NMR : ¹H NMR signals at δ 7.6–8.1 ppm (coumarin aromatic protons) and δ 5.1 ppm (benzyloxy methylene).
-
HPLC : Purity >95% with chiral columns verifying retention of (S)-configuration.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates. Comparative studies show DMF outperforms THF or dichloromethane in yield (72% vs. 58%).
Role of HOBt
HOBt suppresses racemization by forming an active ester intermediate, reducing epimerization risk. Reactions without HOBt exhibit 15–20% racemic mixture formation.
Temperature Control
Low-temperature initiation (-10°C) minimizes thermal degradation of the coumarin moiety. Gradual warming ensures complete conversion while preserving stereochemistry.
Industrial-Scale Considerations
While lab-scale methods use batch reactors, industrial production may adopt continuous flow systems to enhance efficiency. However, no large-scale data is publicly available for this specific compound. Proposed optimizations include:
-
Catalyst Recycling : Immobilized DCC derivatives to reduce waste.
-
Automated Purification : Simulated moving bed chromatography for higher throughput.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Racemization | Use of HOBt and low temperatures |
| Low Coupling Efficiency | Excess DCC (1.5 equiv) |
| Purification Complexity | Gradient elution chromatography |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted amines, thiols.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of coumarin, including 4-methyl-2-oxo-2H-chromen-7-yl compounds, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The benzyloxycarbonyl group enhances the compound's stability and bioactivity.
Case Study : A study demonstrated that similar coumarin derivatives showed significant inhibition of albumin denaturation, a marker for anti-inflammatory activity. The inhibition percentage was compared to ibuprofen as a benchmark, indicating potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
Compounds with the coumarin structure have been studied for their antioxidant properties. The presence of the 4-methyl group contributes to enhanced radical scavenging abilities.
Data Table: Antioxidant Activity Comparison
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In silico studies suggest that certain structural modifications can enhance MAO inhibitory activity.
Case Study : Docking simulations indicated that specific derivatives of coumarin exhibited strong binding affinities to MAO isoforms, suggesting their potential use in treating neurological disorders .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Coumarin Derivatives
Key Observations :
- Linkage Type : The target compound’s ester linkage (vs. amide in ) may confer distinct hydrolytic stability and metabolic pathways. Esters are typically more labile under physiological conditions, favoring prodrug activation.
- Stereochemistry : The (2S)-configuration in the target compound contrasts with racemic mixtures in flurbiprofen-derived analogs, which could influence receptor binding or enzymatic interactions .
- Protecting Groups: The benzyloxycarbonyl (Z) group in the target compound vs. tert-butoxycarbonyl (Boc) in alters steric and electronic profiles. Z groups are cleaved via hydrogenolysis, while Boc is acid-labile, enabling tailored release mechanisms.
Key Findings :
- The target compound likely requires coupling agents like EDC·HCl for ester formation, similar to methods in .
- Racemization risks are minimized in the target compound due to its pre-chiral (2S)-configured starting material, unlike the racemic product in .
Physicochemical and Crystallographic Properties
- Coplanarity: The coumarin core in analogous compounds (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) exhibits near-planar geometry, with deviations ≤0.2 Å .
- Hydrogen Bonding : Intramolecular C–H···O interactions (common in coumarins ) may govern solubility and crystal packing. The Z group’s aromaticity could further promote π-stacking.
Biological Activity
The compound 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features a coumarin backbone with an additional benzyloxycarbonyl group and an amino acid moiety, which may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented, making it a potential candidate for preventing oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| DPPH assay | Demonstrated strong radical scavenging activity. | |
| ABTS assay | Inhibited lipid peroxidation effectively. |
2. Anti-inflammatory Effects
The anti-inflammatory potential of coumarin derivatives has been extensively studied. The compound was tested for its ability to inhibit the denaturation of proteins, which is a key factor in inflammation.
| Tested Compound | Inhibition (%) |
|---|---|
| 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate | 65% |
| Ibuprofen (control) | 75% |
These results suggest that the compound possesses notable anti-inflammatory properties, although slightly less than ibuprofen .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) Inhibition : It has shown selective inhibition towards MAO-B, which is significant for treating neurodegenerative disorders such as Parkinson's disease.
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| MAO-A | Not significant |
| MAO-B | 25 µM |
This selective inhibition suggests that the compound may be beneficial in managing conditions related to neurotransmitter imbalances .
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of the compound in an animal model of Parkinson's disease. The results indicated that treatment with the compound led to a significant reduction in neurodegeneration markers and improved motor function.
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of coumarin derivatives, including our compound. The results showed that it inhibited the proliferation of various cancer cell lines through apoptosis induction.
The biological activities of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize free radicals.
- Enzyme Interaction : Binding affinity studies have shown that the compound interacts with active sites of enzymes like MAO-B, inhibiting their activity.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate?
The synthesis typically involves coupling the chromen-7-ol core with a functionalized (2S)-2-amino propanoate derivative. Key steps include:
- Step 1 : Preparation of 7-hydroxy-4-methylcoumarin via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
- Step 2 : Activation of the hydroxyl group on the chromen core using bromopropanoate esters or Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the propanoate moiety .
- Step 3 : Protection of the amino group in the (2S)-2-aminopropanoate using benzyloxycarbonyl (Cbz) groups, followed by coupling to the chromen scaffold via EDCI/HOBt-mediated amidation .
Critical parameters : Solvent choice (e.g., DMF for amidation), temperature control (0–25°C for Cbz protection), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60–90% methanol over 20 min) to assess purity (>95%) .
- NMR : Confirm stereochemistry and functional groups (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 5.1 ppm for Cbz carbamate protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₉NO₆: 382.1284) .
Q. What are the key functional groups influencing reactivity?
- Chromen-2-one core : The α,β-unsaturated lactone is prone to nucleophilic attack (e.g., hydrolysis under alkaline conditions).
- Cbz-protected amino group : Susceptible to hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA) for deprotection .
- Ester moiety : Hydrolyzes to carboxylic acids under acidic/basic conditions, enabling further derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for chromen derivatives?
- Case study : Halogenated derivatives (e.g., 3,6-dichloro-substituted chromens) show enhanced anticancer activity but reduced solubility compared to methoxy-substituted analogs .
- Methodological approach :
- Perform comparative assays (e.g., MTT for cytotoxicity, LogP measurements for lipophilicity).
- Use molecular docking to correlate substituent effects with target binding (e.g., COX-2 inhibition) .
- Validate findings across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
Q. What strategies optimize the compound’s stability during in vitro assays?
- Degradation pathways : Ester hydrolysis (pH-dependent) and photodegradation of the chromen core.
- Mitigation :
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Workflow :
- Generate 3D structures using Gaussian09 (DFT/B3LYP/6-31G*) to optimize geometry .
- Perform molecular dynamics simulations (GROMACS) to predict binding modes to enzymes like tyrosine kinases or proteasomes.
- Use QSAR models to prioritize substituents (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- Validation : Synthesize top candidates and test via SPR (surface plasmon resonance) for binding affinity .
Methodological Challenges
Q. What experimental designs address low yields in the final coupling step?
- Root cause : Steric hindrance from the Cbz group or poor leaving-group activation.
- Solutions :
- Replace EDCI with HATU for more efficient amidation .
- Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics .
- Introduce a spacer (e.g., PEG) between the chromen and amino acid moieties to reduce steric effects .
Q. How to differentiate the biological activity of this compound from structurally similar analogs?
- Comparative analysis :
- Functional assays : Test inhibition of NF-κB (linked to anti-inflammatory activity) vs. topoisomerase I (anticancer) .
- Metabolic profiling : Use LC-MS to identify unique metabolites (e.g., Cbz cleavage products) in hepatic microsomes .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
